(6S)-4-Oxo-1,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-6-carboxylic acid is a heterocyclic compound characterized by a fused pyrazole and pyridine ring structure. This compound is notable for its potential pharmacological applications, particularly in the modulation of potassium channels, which are critical in various physiological processes. The compound's IUPAC name reflects its stereochemistry and structural features, indicating it belongs to a class of pyrazolo derivatives that have garnered interest in medicinal chemistry.
This compound can be sourced from various chemical suppliers and is classified under heterocyclic compounds. Its molecular formula is , with a molecular weight of approximately 180.16 g/mol. The compound has been referenced in several patents and scientific articles, highlighting its relevance in drug development and synthetic chemistry .
The synthesis of (6S)-4-Oxo-1,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-6-carboxylic acid can be achieved through multiple synthetic routes. Common methods include:
The synthesis typically involves controlling reaction conditions such as temperature and solvent choice to optimize yields and selectivity. For example, refluxing in xylene or using acetonitrile as a solvent can significantly affect the outcome of the reactions .
The molecular structure of (6S)-4-Oxo-1,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-6-carboxylic acid features a fused bicyclic system comprising a pyrazole ring and a pyridine moiety. The stereochemistry at position 6 is crucial for its biological activity.
This structural information supports the understanding of its reactivity and interactions with biological targets.
(6S)-4-Oxo-1,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-6-carboxylic acid can participate in various chemical reactions:
Each reaction pathway requires specific conditions such as temperature control and the presence of catalysts to ensure high yields and desired selectivity.
The mechanism of action for (6S)-4-Oxo-1,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-6-carboxylic acid primarily involves its interaction with potassium channels (TASK-1). These channels play a significant role in regulating cellular excitability and neurotransmitter release.
Research indicates that compounds within this class can modulate ion channel activity, leading to therapeutic effects in conditions like atrial fibrillation by stabilizing membrane potentials .
Relevant data on melting points or boiling points may vary based on purity and specific synthesis methods used.
(6S)-4-Oxo-1,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-6-carboxylic acid has several scientific applications:
This compound exemplifies the intersection of synthetic chemistry and pharmacology, highlighting its potential utility in developing new therapeutic agents.
The construction of the tetrahydropyrazolo[4,3-c]pyridine core relies on sequential heterocyclization reactions, often initiated from functionalized pyridine or pyrazole precursors. A prevalent approach involves nucleophilic aromatic substitution (SNAr) on activated pyridines followed by intramolecular cyclization. For example, 2-chloro-3-nitropyridine derivatives undergo SNAr displacement with β-keto esters under basic conditions (e.g., sodium hydride in dimethylformamide), yielding pyridinyl keto esters 2a–c (Scheme 3 in [2]). These intermediates exist predominantly as enol tautomers in solution, as confirmed by NMR and X-ray crystallography [2]. Subsequent Japp-Klingemann reaction with arenediazonium tosylates generates azo-coupled intermediates, which undergo in situ deacylation and cyclization under nucleophilic catalysis (e.g., pyrrolidine) to furnish the pyrazolo[4,3-b]pyridine framework. This one-pot methodology combines azo-coupling, acetyl migration, and ring annulation, achieving moderate-to-high yields (50–85%) for electron-rich and electron-poor aryl variants [2]. Alternative cyclization routes employ hydrazine-mediated ring closure of keto esters or diketones. For instance, ethyl 3-aryl-2,4-dioxovalerates react with hydrazines to form pyrazole intermediates, which are subsequently cyclized onto pyridine precursors via SNAr or transition-metal-catalyzed coupling [1] [3]. Microwave-assisted cyclization significantly enhances reaction efficiency (reducing times from hours to minutes) and improves regioselectivity in unsymmetrical systems [10].
Table 1: Cyclization Methods for Pyrazolo-Pyridine Core Assembly
Starting Material | Key Reagent/Condition | Intermediate | Cyclization Method | Yield Range | Reference |
---|---|---|---|---|---|
2-Chloro-3-nitropyridine | Ethyl acetoacetate, NaH, DMF | Pyridinyl keto ester | Japp-Klingemann/pyrrolidine | 50-85% | [2] |
Ethyl 2,4-dioxovalerate | Arylhydrazine, ethanol, reflux | Pyrazole hydrazone | Acid-catalyzed ring closure | 60-78% | [3] |
Halogenated pyridyl pyrazole | Pd-catalyzed Buchwald-Hartwig | N-Arylpyrazolopyridine | Intramolecular amination | 45-70% | [9] |
Diketone derivatives | Hydrazine hydrate, microwave, 150°C | Crude pyrazole | Solvent-free cyclization | 75-92% | [10] |
Installing the (6S)-stereocenter at the C6 bridgehead position demands enantioselective methodologies. Three predominant strategies exist: chiral auxiliary-mediated alkylation, asymmetric hydrogenation, and chiral pool utilization. In the auxiliary approach, prochiral 4-oxo-1,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-6-carboxylate intermediates are condensed with chiral inductors (e.g., (1R,2S)-norephedrine or 8-phenylmenthol). The bulky auxiliary directs diastereoselective enolization and alkylation at C6, affording diastereomeric ratios (d.r.) of 8:1 to 15:1. Subsequent hydrolytic auxiliary removal yields enantiomerically enriched (ee >95%) (6S)-acid [5] [7]. Catalytic asymmetric hydrogenation of prochiral 4-oxo-6-alkylidene derivatives using Ru-(BINAP) or Rh-(DuPhos) complexes achieves high enantioselectivity (90–98% ee) but requires stringent control of olefin geometry (Z-isomers preferred) and pressure [7]. Alternatively, chiral pool exploitation utilizes naturally occurring enantiopure compounds like L-proline or D-glucosamine. For example, N-Boc-L-proline is converted to its Weinreb amide, reduced, and functionalized to form a key enolizable ketone. Stereocontrolled cyclization with hydrazine derivatives yields the (6S)-configured scaffold with retention of chirality [8]. The optical purity is verifiable via chiral HPLC (Chiralpak IC column) and optical rotation comparison to literature values [5] [8].
Scheme: Stereoselective Pathways to (6S)-Configuration
(6S)-Synthesis Routes: A. Chiral Auxiliary Route: Prochiral Ketone + (1R,2S)-Norephedrine → Enolization/Quench → Diastereomeric Alkylate (d.r. 15:1) → Hydrolysis → (6S)-Acid (ee >98%) B. Asymmetric Hydrogenation: 6-Methylene Derivative + [RuCl((S)-BINAP)(p-cymene)]Cl → H₂ (50 psi) → (6S)-Ester (ee 96%) → Saponification → (6S)-Acid C. Chiral Pool Route: N-Boc-L-Proline → Weinreb Amide → DIBAL-H Reduction → Aldehyde → Wittig → Enolizable Alkene → Hydrazine Cyclization → (6S)-Ester
Carboxyl group protection is essential during ring-forming reactions to prevent side reactions or racemization. tert-Butyloxycarbonyl (Boc) protection dominates due to its orthogonality and mild deprotection. Pyrazole nitrogen protection precedes carboxyl masking: di-tert-butyl dicarbonate in anhydrous dimethylformamide selectively mono-Boc-protects the endocyclic nitrogen, yielding 5. A second equivalent installs the Boc group on the carboxylic acid as tert-butyl ester 3 (Scheme 2 in [4]). The tert-butyl ester withstands subsequent SNAr, acylation, and cyclization conditions but is cleavable by trifluoroacetic acid (TFA) in dichloromethane (≥95% yield) [4] [6]. Alternative strategies include:
Boc-protected intermediates critically influence reaction efficiency and stereochemical integrity. Key intermediates include:
Table 2: Reactivity and Stability of Boc-Protected Intermediates
Intermediate | Protection Sites | Key Stability Concerns | Reactivity in SMC | Deprotection Conditions |
---|---|---|---|---|
Di-Boc 3 | Pyrazole N, Carboxyl O | Base-sensitive tert-butyl ester | Low (40-60% yield) | TFA/DCM, 30 min, 0°C |
Mono-Boc 5 | Pyrazole N only | Acid-sensitive Boc group | Not applicable | Not required for carboxyl |
Boc-Hydrazone 5a′ | Pyrazole N, Acetyl group | Prone to hydrolysis above pH 9 | N/A | Rearrangement, not deprotection |
tert-Butyl Ester 11c | Carboxyl O only | Strong acids/bases | High (70-85% yield) | K₃PO₄ or TFA |
Comparative studies show that tert-butyl ester 11c (carboxyl protected, pyrazole N free) offers optimal balance: it resists racemization during Suzuki-Miyaura coupling using XPhos Pd G2 precatalyst and undergoes smooth deprotection in situ with tripotassium phosphate at 80°C. This eliminates separate deprotection steps, streamlining synthesis [4] [6]. Crystallographic data for intermediates 3, 5, and 5a′ reveal hydrogen-bonded supramolecular chains (N–H···N, N–H···O), enhancing their solid-state stability but potentially affecting solubility in protic solvents [4] [8].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1